molecular formula C21H41N7O5 B12628443 N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine CAS No. 918661-71-9

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine

Cat. No.: B12628443
CAS No.: 918661-71-9
M. Wt: 471.6 g/mol
InChI Key: KZVKXULTLOWISI-VGWMRTNUSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-alanine, and L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-leucine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-alanine and L-ornithine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The peptide bonds can be reduced to yield smaller peptides or amino acids.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives of the peptide.

    Reduction: Smaller peptides or individual amino acids.

    Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar structure but different amino acid composition.

    N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine: A peptide with a similar backbone but different side chains.

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-leucyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of L-ornithine, L-alanine, and L-leucine makes it particularly interesting for studying peptide interactions and potential therapeutic applications.

Properties

CAS No.

918661-71-9

Molecular Formula

C21H41N7O5

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H41N7O5/c1-11(2)9-15(19(31)28-16(20(32)33)10-12(3)4)27-17(29)13(5)26-18(30)14(22)7-6-8-25-21(23)24/h11-16H,6-10,22H2,1-5H3,(H,26,30)(H,27,29)(H,28,31)(H,32,33)(H4,23,24,25)/t13-,14-,15-,16-/m0/s1

InChI Key

KZVKXULTLOWISI-VGWMRTNUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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